

A Comparative Guide to the Spectroscopic Profile of N-Boc-4-piperidineethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Boc-4-piperidineethanol*

Cat. No.: *B155403*

[Get Quote](#)

For researchers and professionals in drug development and chemical synthesis, accurate identification and characterization of molecules are paramount. This guide provides a detailed comparison of the spectroscopic data for **N-Boc-4-piperidineethanol** against structurally related alternatives, namely N-Boc-4-piperidinemethanol and N-Boc-piperidine-4-carboxylic acid. The presented data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offers a clear benchmark for compound verification and quality control.

Spectroscopic Data Comparison

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **N-Boc-4-piperidineethanol** and its analogues. This direct comparison highlights the distinct spectral features arising from their structural differences.

^1H NMR Data Comparison (500 MHz, CDCl_3)

Compound	Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
N-Boc-4-piperidineethanol	3.73 – 3.63	m	2H	-CH ₂ OH
3.40 – 3.26	m	2H	Piperidine H2, H6 (axial)	
1.99 – 1.73	m	4H	Piperidine H3, H5 (axial & equatorial)	
1.67 – 1.48	m	3H	-CH ₂ CH ₂ OH, Piperidine H4	
1.46	s	9H	-C(CH ₃) ₃	
1.45 – 1.32	m	1H	Piperidine H2, H6 (equatorial)	
N-Boc-4-piperidinemethanol	4.08	br d, J=12.9 Hz	2H	Piperidine H2, H6 (equatorial)
3.48	d, J=6.3 Hz	2H	-CH ₂ OH	
2.69	t, J=12.4 Hz	2H	Piperidine H2, H6 (axial)	
1.77	d, J=12.8 Hz	2H	Piperidine H3, H5 (equatorial)	
1.70-1.60	m	1H	Piperidine H4	
1.45	s	9H	-C(CH ₃) ₃	
1.18	qd, J=12.4, 4.0 Hz	2H	Piperidine H3, H5 (axial)	
N-Boc-piperidine-4-carboxylic acid	3.90	br d, J=13.2 Hz	2H	Piperidine H2, H6 (equatorial)

2.89	br t, J=12.1 Hz	2H	Piperidine H2, H6 (axial)
2.50	tt, J=11.4, 3.9 Hz	1H	Piperidine H4
1.95	br d, J=13.2 Hz	2H	Piperidine H3, H5 (equatorial)
1.77-1.64	m	2H	Piperidine H3, H5 (axial)
1.46	s	9H	-C(CH ₃) ₃

¹³C NMR Data Comparison (126 MHz, CDCl₃)

Compound	Chemical Shift (δ ppm)	Assignment
N-Boc-4-piperidineethanol	155.0	C=O (Boc)
79.3	-C(CH ₃) ₃	
62.8	-CH ₂ OH	
56.9	Piperidine C4	
46.4	Piperidine C2, C6	
31.0, 30.6	Piperidine C3, C5	
29.3	-CH ₂ CH ₂ OH	
28.7	-C(CH ₃) ₃	
23.6	-	
N-Boc-4-piperidinemethanol	154.9	C=O (Boc)
79.4	-C(CH ₃) ₃	
67.8	-CH ₂ OH	
43.7	Piperidine C2, C6	
40.5	Piperidine C4	
29.1	Piperidine C3, C5	
28.5	-C(CH ₃) ₃	
N-Boc-piperidine-4-carboxylic acid	179.9	COOH
154.9	C=O (Boc)	
79.6	-C(CH ₃) ₃	
42.9	Piperidine C2, C6	
40.8	Piperidine C4	
28.5	Piperidine C3, C5	
28.4	-C(CH ₃) ₃	

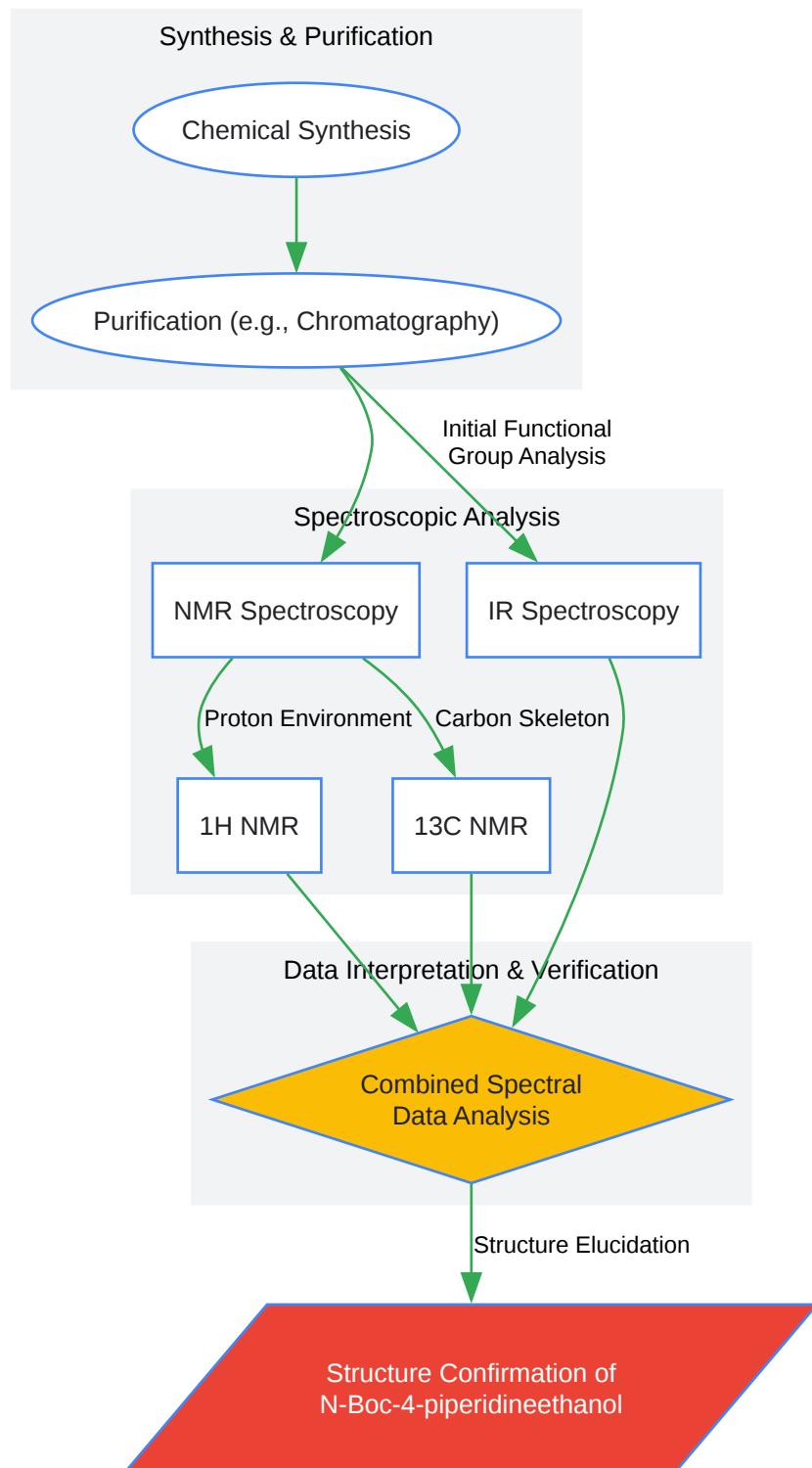
IR Data Comparison (Film, ν_{max} , cm^{-1})

Compound	O-H Stretch	C-H Stretch	C=O Stretch (Boc)	Other Key Absorptions
N-Boc-4-piperidineethanol [1]	3428 (broad)	2971, 2872	1692	1478, 1457, 1366, 1251, 1169, 1059
N-Boc-4-piperidinemethanol	3387 (broad)	2927, 2854	1685	1422, 1365, 1245, 1168
N-Boc-piperidine-4-carboxylic acid	3400-2500 (very broad)	2978, 2880	1694	1711 (C=O acid), 1421, 1288, 1165

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra for N-Boc-piperidine derivatives.

NMR Spectroscopy


A sample of 5-10 mg of the compound is typically dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d ($CDCl_3$), and transferred to an NMR tube. 1H and ^{13}C NMR spectra are recorded on a spectrometer, for instance, a 500 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded on an FTIR spectrometer. For liquid or low-melting solid samples, a small amount is placed as a thin film between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk. The spectrum is recorded as percent transmittance versus wavenumber (cm^{-1}).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like **N-Boc-4-piperidineethanol** using spectroscopic methods.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [macmillan.princeton.edu](https://www.macmillan.princeton.edu) [macmillan.princeton.edu]
- To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Profile of N-Boc-4-piperidineethanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155403#spectroscopic-data-nmr-ir-for-n-boc-4-piperidineethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com